![molecular formula C17H16FN5O2 B2416778 3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-19-4](/img/structure/B2416778.png)
3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a piperidine ring, and a pyrimido[4,5-d]pyrimidine-2,4-dione moiety . These structural features suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of your compound can be predicted based on its chemical formula and the known properties of its constituent atoms and groups. For example, the fluorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms, while the piperidine ring is likely to have a chair conformation due to the sp3 hybridization of its carbon atoms .
Chemical Reactions Analysis
The reactivity of your compound would be influenced by the presence of the various functional groups and the electronic properties of the molecule. For example, the fluorine atom in the fluorophenyl group is highly electronegative and might be involved in various types of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of your compound, such as its melting point, solubility, and stability, can be predicted based on its structure and the known properties of similar compounds .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, as part of the broader family of pyrimidines, has been a subject of interest in chemical synthesis and structural analysis. For instance, research on similar compounds, like 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, demonstrated the feasibility of producing amino derivatives through specific chemical reactions, contributing to the development of pyrimidine chemistry (Gulevskaya et al., 1994).
Biological Activities and Potential Applications
Research into pyrimidine derivatives has uncovered various biological activities, which might extend to this compound. For example, studies have found that certain pyrimidine derivatives show potent anti-cancer activities, suggesting a potential role in cancer treatment (Singh & Paul, 2006). Additionally, compounds with similar structures have demonstrated significant herbicidal activities, indicating potential agricultural applications (Yang Huazheng, 2013).
Crystallography and Molecular Interactions
Crystallographic studies of related pyrimidine compounds have provided insights into molecular interactions, like hydrogen bonding and pi-pi stacking, which are crucial for understanding the physical and chemical properties of these molecules (Trilleras et al., 2009). Such knowledge is vital for designing drugs and materials with desired properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-fluorophenyl)-2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-12-6-2-3-7-13(12)23-15(24)11-10-19-16(20-14(11)21-17(23)25)22-8-4-1-5-9-22/h2-3,6-7,10H,1,4-5,8-9H2,(H,19,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURRADKWWYZOTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

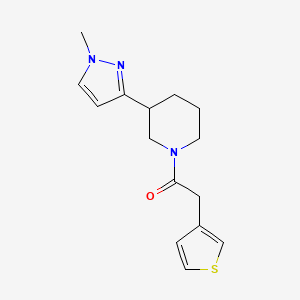
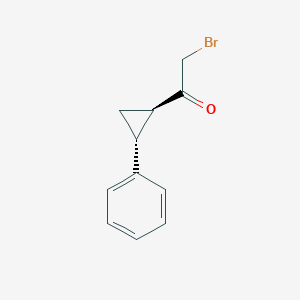
![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)
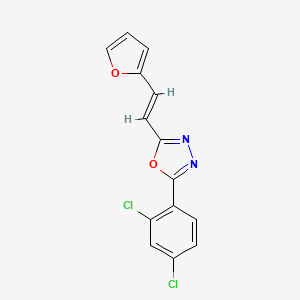
![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid](/img/structure/B2416706.png)
![N-[2-(dimethylamino)-2-methylpropyl]-N-{[4-(3-methylbutoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2416708.png)


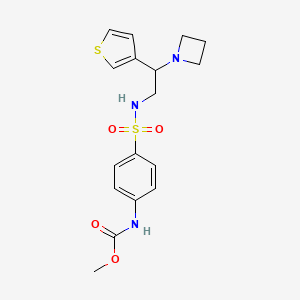
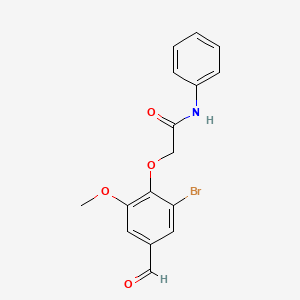
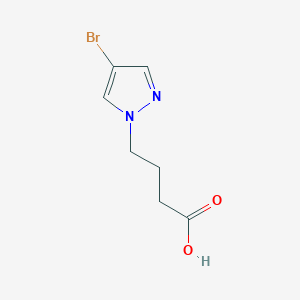
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)